molecular formula C9H16O3 B037686 1,4-Dioxaspiro[4.5]decane-2-methanol, (R)- CAS No. 113798-80-4

1,4-Dioxaspiro[4.5]decane-2-methanol, (R)-

Cat. No.: B037686
CAS No.: 113798-80-4
M. Wt: 172.22 g/mol
InChI Key: XUGYZVQSZWPABZ-MRVPVSSYSA-N
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Description

®-1,4-Dioxaspiro[45]decane-2-methanol is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-Dioxaspiro[4.5]decane-2-methanol typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of diols with aldehydes or ketones under acidic conditions to form the spiroacetal structure. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-1,4-Dioxaspiro[4.5]decane-2-methanol may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

®-1,4-Dioxaspiro[4.5]decane-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The spiroacetal structure can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

®-1,4-Dioxaspiro[4.5]decane-2-methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiroacetal chemistry.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with unique mechanisms of action.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ®-1,4-Dioxaspiro[4.5]decane-2-methanol involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to interact with enzymes and receptors in unique ways, potentially leading to biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.5]decane: Another spiroacetal compound with a similar structure but different functional groups.

    1,6,9-Tri-oxaspiro[4.5]decane: A more complex spiroacetal with additional oxygen atoms in the ring system.

    Spirotetramat: A spiro compound used as an insecticide with a different functional group arrangement.

Uniqueness

®-1,4-Dioxaspiro[4.5]decane-2-methanol is unique due to its specific spiroacetal structure and the presence of a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential for biological activity make it a valuable compound in research and industry.

Properties

IUPAC Name

[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGYZVQSZWPABZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@H](O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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